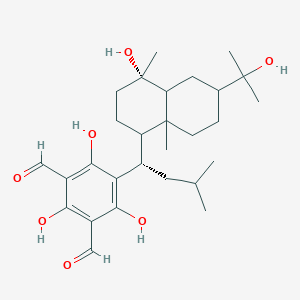
Macrocarpal J
Descripción general
Descripción
2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde is a natural product found in Eucalyptus globulus with data available.
Aplicaciones Científicas De Investigación
Propiedades antibacterianas
Macrocarpal J: exhibe actividad antibacteriana, lo que lo convierte en un candidato prometedor para combatir infecciones bacterianas. Los investigadores han investigado sus efectos contra varios patógenos, incluidas las bacterias grampositivas y gramnegativas. El mecanismo de acción del compuesto implica la disrupción de las membranas celulares bacterianas o la interferencia con las vías metabólicas esenciales .
Efectos antioxidantes y antiinflamatorios
La porción de floroglucinol en This compound contribuye a sus potentes propiedades antioxidantes. Elimina los radicales libres, protegiendo las células del daño oxidativo. Además, este compuesto puede modular las respuestas inflamatorias inhibiendo las citocinas y enzimas proinflamatorias. Tales efectos podrían ser valiosos para controlar las enfermedades relacionadas con el estrés oxidativo y la inflamación crónica .
Actividad citotóxica
This compound: ha demostrado citotoxicidad contra las células cancerosas. Los investigadores han explorado su potencial como agente anticancerígeno, particularmente en la leucemia y los tumores sólidos. La capacidad del compuesto para inducir apoptosis (muerte celular programada) en las células cancerosas merece más investigación .
Potencial neuroprotector
Existe interés en torno a This compound como un compuesto neuroprotector. Puede mejorar la supervivencia neuronal, reducir el estrés oxidativo y mitigar la neuroinflamación. Estas propiedades sugieren un papel en la prevención o el tratamiento de enfermedades neurodegenerativas .
Actividad antiviral
Los estudios preliminares indican que This compound posee propiedades antivirales. Puede inhibir la replicación viral o la entrada a las células huésped. Las investigaciones se han centrado en su eficacia contra los virus ARN, como la influenza y la hepatitis C .
Cicatrización de heridas y salud de la piel
El grupo aldehído en This compound sugiere posibles propiedades de cicatrización de heridas. Puede promover la regeneración de tejidos, la síntesis de colágeno y la angiogénesis. Además, sus efectos antiinflamatorios podrían beneficiar la salud de la piel, lo que lo convierte en un candidato para formulaciones tópicas .
Mecanismo De Acción
Macrocarpal J, also known as 2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde, is a phloroglucinol sesquiterpene-coupled compound . It can be isolated from the leaves of Eucalyptus globulus .
Target of Action
This compound has been reported to exhibit anti-bacterial activity and anti-glucosyltransferase activity . .
Mode of Action
Its anti-bacterial and anti-glucosyltransferase activities suggest that it may interact with bacterial cells and enzymes involved in glucosyltransferase pathways .
Biochemical Pathways
This compound is a sesquiterpene, a class of terpenes that consists of three isoprene units and have the molecular formula C15H24 . Terpenes originate from two different biosynthetic pathways: the mevalonic acid (MVA) pathway localized in the cytoplasm and the deoxyxylulose phosphate/methylerythritol (DOXP/MEP) pathway localized in the plastids
Result of Action
Its reported anti-bacterial and anti-glucosyltransferase activities suggest that it may inhibit bacterial growth and the activity of glucosyltransferase enzymes .
Análisis Bioquímico
Biochemical Properties
It is known that Macrocarpal J is a formylated phloroglucinol compound (FPC), a class of plant specialized metabolites present in the Myrtaceae family . FPCs are widely investigated due to their herbivore deterrence properties and various bioactivities of pharmaceutical relevance .
Cellular Effects
It has been suggested that this compound may not play an essential role in wounding and O3 stress resistance in Eucalyptus globulus foliage .
Molecular Mechanism
It is known that this compound is a phloroglucinol sesquiterpene-coupled compound
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, wounding resulted in decreased this compound beyond the detection limit at all recovery times .
Metabolic Pathways
It is known that this compound is a formylated phloroglucinol compound (FPC), a class of plant specialized metabolites present in the Myrtaceae family . FPCs are widely investigated due to their herbivore deterrence properties and various bioactivities of pharmaceutical relevance .
Propiedades
IUPAC Name |
2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O7/c1-15(2)11-17(22-24(32)18(13-29)23(31)19(14-30)25(22)33)20-8-10-28(6,35)21-12-16(26(3,4)34)7-9-27(20,21)5/h13-17,20-21,31-35H,7-12H2,1-6H3/t16?,17-,20?,21?,27?,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQFFMATXFLUPK-HMVMQGJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1CCC(C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1CC[C@](C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179603-47-5 | |
| Record name | Macrocarpal J | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179603475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


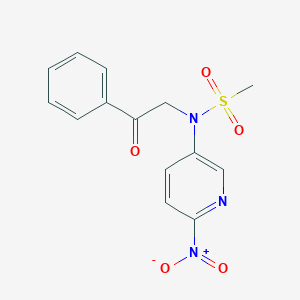
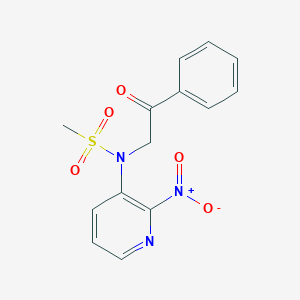
![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)
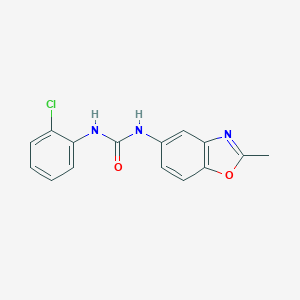

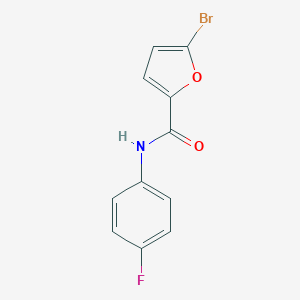
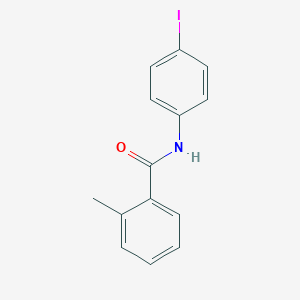
![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)
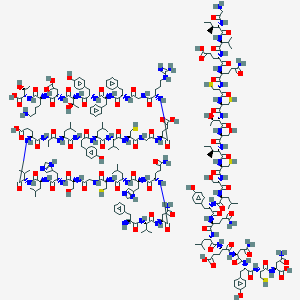
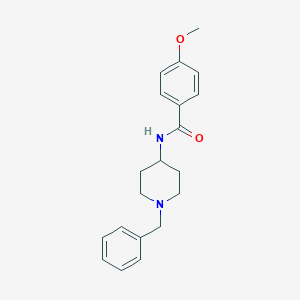
![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)
![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)

